sodium;(10R,13S)-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-olate
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Overview
Description
It is one of the most abundant circulating steroids in humans and is produced in the adrenal glands, gonads, and brain . DHEA functions as a metabolic intermediate in the biosynthesis of androgen and estrogen sex steroids in various tissues . It also has a variety of potential biological effects, including binding to an array of nuclear and cell surface receptors and acting as a neurosteroid .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dehydroepiandrosterone can be synthesized through various methods. One approach involves the biotransformation of phytosterols in a vegetable oil/aqueous two-phase system by Mycobacterium species . Another method is the chemoenzymatic process, which involves the selective degradation of yam-derived diosgenin to 16-dehydropregnenolone acetate, followed by oxime formation and rearrangement . This process is cost-efficient and scalable for industrial production.
Industrial Production Methods: Industrial production of dehydroepiandrosterone often relies on microbial transformations of steroids. For example, filamentous fungi can transform dehydroepiandrosterone into various derivatives with potential pharmaceutical activity . This method follows the principles of green chemistry and is considered environmentally friendly.
Chemical Reactions Analysis
Types of Reactions: Dehydroepiandrosterone undergoes several types of chemical reactions, including oxidation, reduction, and substitution. For instance, it can be hydroxylated at the 7α position by Fusarium acuminatum, resulting in androst-5-ene-3β,7α,17α-triol .
Common Reagents and Conditions: Common reagents used in the reactions involving dehydroepiandrosterone include enzymes such as ketoreductase from Sphingomonas wittichii, which is used for the regio- and stereoselective reduction of the C3-carbonyl group . Other reagents include nitric oxide, reactive oxygen species, and interleukin-2 .
Major Products Formed: Major products formed from the reactions of dehydroepiandrosterone include androst-5-ene-3β,7α,17α-triol, which has high anticancer activity, and androst-1,4-diene-3,17-dione, which is obtained with high isolated yield .
Scientific Research Applications
Dehydroepiandrosterone has a wide range of scientific research applications. In medicine, it is used as a precursor for the synthesis of sex hormones, such as estrogen and testosterone . It has been shown to have anti-aging effects, improve cognitive function, and regulate the immune system . In biology, dehydroepiandrosterone acts as a neurosteroid and modulator of neurotrophic factor receptors . It is also used in the treatment of various diseases, including osteoporosis, ovarian dysfunction, and Alzheimer’s disease .
Mechanism of Action
Dehydroepiandrosterone exerts its effects through multiple mechanisms. It acts as a precursor for the biosynthesis of sex steroids, including androgens and estrogens . It also binds to nuclear and cell surface receptors, modulating various signaling pathways . Additionally, dehydroepiandrosterone functions as a neurosteroid, influencing neurotransmitter receptors in the brain .
Comparison with Similar Compounds
Dehydroepiandrosterone is often compared with other steroid hormones, such as androstenedione, testosterone, and cortisol . Unlike these hormones, dehydroepiandrosterone is considered a weak androgen and has a broader range of biological effects . It is unique in its ability to act as both an androgen and estrogen precursor, making it versatile in various physiological processes .
List of Similar Compounds:- Androstenedione
- Testosterone
- Cortisol
- Estradiol
- Progesterone
Dehydroepiandrosterone stands out due to its abundance in the human body and its multifaceted roles in health and disease .
Properties
Molecular Formula |
C19H27NaO2 |
---|---|
Molecular Weight |
310.4 g/mol |
IUPAC Name |
sodium;(10R,13S)-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-olate |
InChI |
InChI=1S/C19H27O2.Na/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18;/h3,13-16H,4-11H2,1-2H3;/q-1;+1/t13?,14?,15?,16?,18-,19-;/m0./s1 |
InChI Key |
LMYJRUYXROWLJM-RSSBUXBWSA-N |
Isomeric SMILES |
C[C@]12CCC3C(C1CCC2=O)CC=C4[C@@]3(CCC(C4)[O-])C.[Na+] |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CC=C4C3(CCC(C4)[O-])C.[Na+] |
Origin of Product |
United States |
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